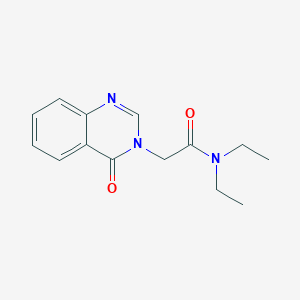![molecular formula C17H13BrFNO3 B277628 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its anticancer and antiviral effects by inhibiting the activity of specific enzymes and proteins involved in cell proliferation and viral replication. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to disrupt the microtubule network, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of the viral protease, an enzyme involved in the processing of viral proteins, leading to the inhibition of viral replication.
Biochemical and Physiological Effects
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune response. Additionally, the compound has been shown to exhibit antiviral activity by inhibiting the activity of viral proteases and disrupting the viral replication cycle.
Advantages and Limitations for Lab Experiments
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to exhibit potent anticancer and antiviral activity, making it a promising candidate for drug development. However, the compound has limited solubility in aqueous solutions, making it difficult to use in certain assays. Additionally, the compound has not been extensively studied for its toxicity and pharmacokinetic properties, making it difficult to assess its safety and efficacy in vivo.
Future Directions
There are several future directions for the research and development of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This could lead to the development of more potent and selective derivatives with improved therapeutic efficacy. Another direction is to study the pharmacokinetic and toxicity properties of the compound in vivo, which could provide valuable information for drug development. Additionally, the compound could be tested against other viral infections and inflammatory diseases to assess its potential therapeutic applications.
Synthesis Methods
The synthesis of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves a multi-step process that starts with the reaction of 4-fluoroacetophenone with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(4-fluorophenyl)-2-oxoacetate. This intermediate is then reacted with methylamine and formaldehyde to form 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth and inducing apoptosis. It has also been tested against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV) and has shown potent antiviral activity. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C17H13BrFNO3 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C17H13BrFNO3/c1-20-14-7-4-11(18)8-13(14)17(23,16(20)22)9-15(21)10-2-5-12(19)6-3-10/h2-8,23H,9H2,1H3 |
InChI Key |
ULILGZBLPQJJEV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




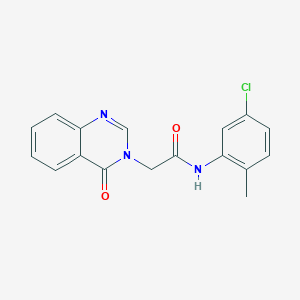
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)


![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)

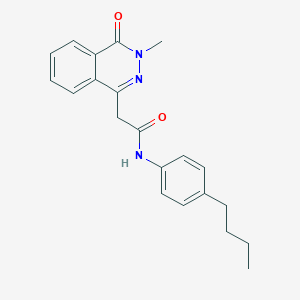
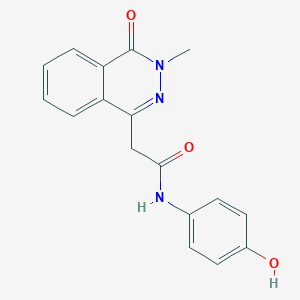
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
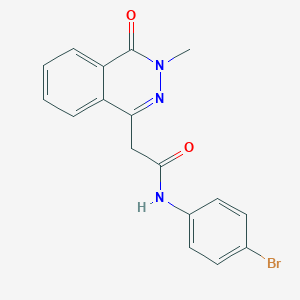

![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)
